(2S,5S)-tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate
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Overview
Description
“(2S,5S)-tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C11H21NO3 . It has a molecular weight of 215.29 . The compound is typically stored in a dry room at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 . The InChI Key is MHIXYMAYESKVIK-IUCAKERBSA-N .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not provided in the available resources .Physical and Chemical Properties Analysis
“this compound” appears as a white solid . The boiling point is not specified . It should be stored in a sealed container in a dry room at room temperature .Scientific Research Applications
Stereoselective Synthesis of Pipecolic Acid Derivatives
An innovative cascade of reactions initiated by acid-catalyzed hydrolysis of tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate led to the creation of pipecolic acid derivatives. This method showcased the vinylfluoro group as a unique acetonyl cation equivalent under acidic conditions, further applied to synthesize (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid, illustrating its significance in organic chemistry (Purkayastha et al., 2010).
Intermediate in Jak3 Inhibitor Synthesis
Tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate serves as an important intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. A proposed efficient synthesis approach demonstrated the compound's critical role in pharmaceutical development, highlighting the method's advantages such as raw material accessibility and simplicity, suitable for industrial scale-up (Chen Xin-zhi, 2011).
Synthesis of Substituted Piperidines
The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate through regioselective ring-opening showcased its utility as a new scaffold for preparing substituted piperidines. This highlighted its application in developing novel organic compounds with potential biological activities (Harmsen et al., 2011).
Efficient Synthesis of Amino Acid Derivatives
The compound has been utilized in the diastereoselective hydroxylation of 6-substituted piperidin-2-ones, leading to efficient synthesis routes for (2S,5R)-5-hydroxylysine and related α-amino acids. This process exemplifies the compound's application in synthesizing biologically significant molecules (Marin et al., 2002).
Synthesis of tert-Butyl 5-Amino-4-Substituted Carbamate
A rapid synthetic method was developed for an important intermediate, highlighting the compound's role in synthesizing biologically active compounds such as osimertinib (AZD9291). This work underscores its importance in medicinal chemistry and drug development (Zhao et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (2S,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIXYMAYESKVIK-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1946010-85-0 |
Source
|
Record name | tert-butyl (2S,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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